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Tantalum(IV) carbide -

Tantalum(IV) carbide

Catalog Number: EVT-15487109
CAS Number:
Molecular Formula: CTa
Molecular Weight: 192.958 g/mol
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Product Introduction

Overview

Tantalum(IV) carbide, with the chemical formula TaC, is a binary compound consisting of tantalum and carbon. It is classified as a carbide, a category of compounds typically formed between carbon and a more electropositive element. Tantalum(IV) carbide is recognized for its exceptional hardness, high melting point, and electrical conductivity, making it a valuable material in various industrial applications. Its CAS registry number is 12070-06-3, and it appears as a gray to black powder or crystalline solid .

Synthesis Analysis

Methods

The synthesis of tantalum(IV) carbide can be achieved through several methods:

  1. Carbothermal Reduction: This method involves reducing tantalum oxide (Ta₂O₅) with carbon at high temperatures (around 2000°C) in an inert atmosphere. The reaction leads to the formation of tantalum carbide .
  2. Self-propagating High-temperature Synthesis: A mixture of tantalum and carbon powders is ignited to initiate an exothermic reaction that produces tantalum carbide.
  3. Green Synthesis: Recent studies have explored environmentally friendly methods, such as pyrolyzing natural polymer-tantalum oxide hybrid composites to yield nanosized tantalum carbide .
  4. Powder Metallurgy: This conventional method involves mixing tantalum and carbon powders, followed by pressing and sintering at elevated temperatures.

Technical Details

The carbothermal reduction process is particularly notable for achieving complete conversion to tantalum carbide at elevated temperatures, with X-ray diffraction analysis confirming the phase transformation from tantalum oxide to tantalum carbide. The lattice parameter determined through the Nelson-Riley function was found to be approximately 4.451 Å .

Molecular Structure Analysis

Tantalum(IV) carbide has a cubic crystal structure resembling that of sodium chloride (NaCl). Its molecular weight is approximately 192.96 g/mol, with an elemental composition of about 93.78% tantalum and 6.22% carbon . The high melting point of 3880°C and boiling point of approximately 5500°C highlight its thermal stability, making it suitable for high-temperature applications .

Chemical Reactions Analysis

Tantalum(IV) carbide participates in several significant chemical reactions:

  1. Oxidation: When exposed to oxygen at elevated temperatures, tantalum carbide reacts to form tantalum oxide (Ta₂O₅) and carbon dioxide (CO₂):
    4TaC+5O22Ta2O5+4C4\text{TaC}+5\text{O}_2\rightarrow 2\text{Ta}_2\text{O}_5+4\text{C}
  2. Reduction: Tantalum(IV) carbide can reduce certain metal oxides to their respective metals when heated in their presence .
  3. Substitution Reactions: Tantalum(IV) carbide can react with other carbides to form mixed carbides such as TaC-ZrC or TaC-HfC under appropriate conditions.
Mechanism of Action

The mechanism by which tantalum(IV) carbide operates in various applications primarily revolves around its hardness and thermal stability. In cutting tools, for example, the extreme hardness allows for effective machining of hard materials without significant wear. The high melting point ensures that tools maintain their integrity even in extreme conditions, enhancing their durability and performance in industrial settings .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Gray to black powder or crystalline solid
  • Density: Approximately 13.9 g/cm³
  • Melting Point: 3880°C
  • Boiling Point: 5500°C
  • Hardness: Ranges from 9 to 10 on the Mohs scale, making it one of the hardest known materials
  • Electrical Conductivity: Good conductivity with low resistivity (30–42 μΩ·cm at room temperature) .

Chemical Properties

Tantalum(IV) carbide exhibits excellent chemical resistance, particularly against acids and alkalis, although it can be oxidized at high temperatures in air. It is soluble in hydrofluoric acid and nitric acid but remains stable in most other chemical environments .

Applications

Tantalum(IV) carbide finds extensive use across various scientific and industrial fields:

  • Cutting Tools: Due to its hardness and thermal stability, it is used in manufacturing cutting and drilling tools.
  • Aerospace Components: Its ability to withstand high temperatures makes it suitable for aerospace applications where materials are subjected to extreme conditions.
  • Electronics: Tantalum(IV) carbide's electrical conductivity allows its use in electronic applications requiring efficient heat management.
  • Ceramics: It serves as a grain refiner in tungsten-based hard alloys, enhancing their mechanical properties .
Synthesis Methodologies of Tantalum(IV) Carbide

Tantalum(IV) carbide (TaC) is synthesized through diverse high-temperature techniques, each offering distinct advantages in stoichiometric control, particle morphology, and scalability. The methodologies are critically compared in Table 4.

Carbothermal Reduction of Tantalum Pentoxide

This conventional method involves solid-state reactions between Ta₂O₅ and carbon sources (e.g., carbon black, graphite, or phenolic resin) at elevated temperatures. The reaction proceeds as:Ta₂O₅ + 7C → 2TaC + 5COKey parameters include:

  • Temperature: 1,500–1,800°C for complete reduction, though temperatures as low as 1,300°C are feasible with extended dwell times [8] [4].
  • Carbon source: Phenolic resin enhances homogeneity by providing reactive carbon during pyrolysis, reducing residual oxygen to <0.5 wt% [4].
  • Stoichiometry control: Precise C/Ta₂O₅ molar ratios (typically 7:1) are essential to avoid free carbon or unreacted oxide impurities. Excess carbon necessitates post-synthesis decarburization at 600–700°C in air, which risks surface oxidation [4] [8].

Table 1: Carbothermal Reduction Parameters

ParameterRangeImpact on Product
Temperature1,300–1,800°CHigher T → Lower porosity, larger grains
Carbon SourceGraphite, phenolic resinResin → finer particles (0.1–3 μm) [4]
AtmosphereVacuum/H₂/Inert gasH₂ reduces Ta₂O₅ at lower T (1,500°C)
Holding Time2–8 hoursLonger times → Complete reaction

Self-Propagating High-Temperature Synthesis (SHS)

SHS utilizes exothermic reactions between tantalum and carbon powders, ignited locally to propagate a combustion wave (~2,500–3,500°C) through the reactant mixture. Critical factors include:

  • Adiabatic conditions: Large-scale reactors minimize heat loss, ensuring sufficient reaction enthalpy for complete conversion [7].
  • Particle size: Tantalum powder <50 μm promotes rapid diffusion and single-phase TaC formation [7].
  • Product composition: Varies with green mixture density—higher densities yield TaC, while lower densities form sub-stoichiometric TaC₀.₅ [7].Advantages include rapid synthesis (<60 seconds) and minimal external energy input. However, product porosity and inhomogeneity require post-annealing for densification.

Sol-Gel Process Combined with Concentrated Solar Energy

This innovative approach combines liquid precursors with renewable energy:

  • Precursor synthesis: Tantalum pentachloride (TaCl₅) and phenolic resin are dissolved in ethanol/acetylacetone, forming a Ta/O/C gel after pyrolysis at 200°C [3].
  • Solar carbothermal reduction: The gel is irradiated in a solar furnace (HoSIER type) at 1,200°C under argon for 30 minutes, utilizing flux densities of ~250 W/cm² [3].Key outcomes:
  • Nanoparticle formation: Uniform TaC particles (21 nm average size) due to molecular-level mixing in the gel.
  • Low oxygen content: Solar heating rates >100°C/min limit oxide intermediates.
  • Sustainability: Reduces CO₂ emissions by 40% compared to electric furnaces [3].

Table 2: Solar Synthesis Performance

CharacteristicValueAnalysis Technique
Particle Size21 nm (avg.)TEM/SEM
Crystallite Size18 nmXRD Scherrer
Reaction Temperature1,200°CPyrometer
Energy Input250 W/cm² fluxRadiometer

Arc-Melting and Vacuum Furnace Techniques

Direct reaction of elemental Ta and C under extreme conditions:

  • Arc-melting: Tantalum and graphite electrodes are vaporized in an inert atmosphere, forming molten TaC droplets upon cooling. This yields dense, bulk ceramics with near-theoretical density but limited stoichiometric control (typically forms TaC₀.₈–TaC₁.₀) [8].
  • Vacuum sintering: Pressed Ta/C powder mixtures (4:1 molar ratio) are heated to 2,000°C for 1–2 hours. Particle sizes range from 50 nm to 5 μm, influenced by starting powder dimensions [8].Both methods require high-purity inputs (>99.5%) to prevent oxide contamination.

Gas-Phase Reactions Involving Tantalum Halides

Halide-based routes enable low-temperature TaC deposition:

  • Organometallic precursors: Ammonium tantalum oxalate ((NH₄)₃[TaO(C₂O₄)₃]·1.5H₂O) decomposes in CH₄/H₂ at 1,000°C, producing TaC powder with 96% densification after sintering [2].
  • Polymeric precursors: Blends of polytantaloxane and allyl-functional novolac resin yield soluble pre-ceramic polymers. Pyrolysis at 1,400°C under argon forms nanocrystalline TaC (crystallite size <30 nm) with ceramic yields of 60 wt% [1].
  • Reactive templates: Mesoporous g-C₃N₄ reacts with TaCl₅ under N₂ at 1,300°C, producing TaC, Ta₂CN, or TaN nanoparticles (20–50 nm) depending on the C₃N₄/Ta ratio [5].

Table 3: Gas-Phase Reaction Parameters

PrecursorConditionsProductMorphology
Ammonium tantalum oxalate1,000°C, CH₄/H₂ (1%)TaC powderAgglomerates <10 μm [2]
Ta-polytantaloxane/novolac1,400°C, ArNanocrystalline TaCNear-spherical, <30 nm [1]
TaCl₅ + g-C₃N₄1,300°C, N₂TaC/Ta₂CNNanoparticles [5]

Table 4: Comparative Analysis of TaC Synthesis Methods

MethodTemperature RangeParticle SizeAdvantagesLimitations
Carbothermal Reduction1,300–1,800°C0.1–3 μm [4]Scalable, low-cost raw materialsLong dwell times, decarburization needed
SHS2,500–3,500°C1–50 μm [7]Ultra-rapid, energy-efficientPorous products, stoichiometry control difficult
Sol-Gel + Solar1,200°C21 nm [3]Nanoscale particles, sustainableBatch process, low yield
Arc-Melting>3,000°C50 nm–5 μm [8]High-purity bulk ceramicsHigh energy cost, limited shapes
Gas-Phase (Halides)1,000–1,400°C20–100 nm [1] [5]Stoichiometric control, nanocrystallinePrecursor costs, complex synthesis

Properties

Product Name

Tantalum(IV) carbide

IUPAC Name

methanidylidynetantalum(1+)

Molecular Formula

CTa

Molecular Weight

192.958 g/mol

InChI

InChI=1S/C.Ta/q-1;+1

InChI Key

DUMHRFXBHXIRTD-UHFFFAOYSA-N

Canonical SMILES

[C-]#[Ta+]

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